4-bromo-1H-imidazole-5-carboxylic acid

Catalog No.
S3430645
CAS No.
50743-02-7
M.F
C4H3BrN2O2
M. Wt
190.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-imidazole-5-carboxylic acid

CAS Number

50743-02-7

Product Name

4-bromo-1H-imidazole-5-carboxylic acid

IUPAC Name

5-bromo-1H-imidazole-4-carboxylic acid

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

InChI

InChI=1S/C4H3BrN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)

InChI Key

ZXRQVGDOHXOSPK-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Br)C(=O)O

Canonical SMILES

C1=NC(=C(N1)Br)C(=O)O

4-bromo-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by its imidazole ring structure, which consists of five members including three carbon atoms and two nitrogen atoms. The molecular formula for this compound is C4H3BrN2O2, and it has a molecular weight of approximately 191.98 g/mol. The presence of a bromine atom at the fourth position of the imidazole ring and a carboxylic acid group at the fifth position contributes to its unique chemical properties and potential biological activities .

Synthesis and Characterization:

-Bromo-1H-imidazole-5-carboxylic acid has been synthesized through various methods, including:

  • The reaction of 5-amino-1H-imidazole-4-carboxylic acid with bromine ()
  • The cyclization of N-(4-bromobut-2-yn-1-yl)glycine ()

These methods allow researchers to obtain the compound for further investigation.

Potential Applications:

While the specific research applications of 4-bromo-1H-imidazole-5-carboxylic acid are not yet extensively documented, its structural features suggest potential in various areas:

  • Medicinal Chemistry: The imidazole ring is a common pharmacophore found in many clinically used drugs. The presence of a bromine atom and a carboxylic acid group can potentially influence the compound's biological activity, making it a valuable starting material for drug discovery efforts.
  • Material Science: Imidazole derivatives can exhibit interesting properties such as thermal stability, conductivity, and self-assembly. 4-Bromo-1H-imidazole-5-carboxylic acid could be explored for potential applications in the development of novel functional materials.
  • Organic Synthesis: The presence of reactive functional groups like the bromine and carboxylic acid moieties makes 4-bromo-1H-imidazole-5-carboxylic acid a potentially valuable building block for the synthesis of more complex molecules with desired properties.
Typical of carboxylic acids and imidazole derivatives:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 4-bromo-1H-imidazole.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .

Research indicates that 4-bromo-1H-imidazole-5-carboxylic acid exhibits various biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, compounds with similar structures have been investigated for their roles in enzyme inhibition and as potential therapeutic agents in cancer treatment .

Several synthetic routes have been developed for the preparation of 4-bromo-1H-imidazole-5-carboxylic acid:

  • Bromination of Imidazole Derivatives: Starting from 1H-imidazole-5-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the fourth position.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can facilitate the introduction of the carboxylic acid group into the imidazole ring.
  • Multi-step Synthesis: This involves several steps including protection-deprotection strategies to selectively introduce functional groups on the imidazole ring .

The compound finds applications in various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Agricultural Chemistry: Its antimicrobial properties may be harnessed in developing agrochemicals.
  • Biochemical Research: Used as a probe in studying enzyme mechanisms due to its ability to interact with biological targets .

Interaction studies involving 4-bromo-1H-imidazole-5-carboxylic acid have focused on its binding affinity with proteins and enzymes. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development. The interactions are often analyzed using techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding mechanisms .

Several compounds share structural similarities with 4-bromo-1H-imidazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-methyl-1H-imidazole-5-carboxylic acidMethyl group instead of brominePotentially different biological activity profiles
1H-imidazole-5-carboxylic acidLacks halogen substitutionMore basic properties; less lipophilic
4-bromo-1-methyl-1H-imidazoleMethyl substitution at position oneAltered electronic properties affecting reactivity

The uniqueness of 4-bromo-1H-imidazole-5-carboxylic acid lies in its specific halogen substitution, which influences both its reactivity and biological activity compared to other similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.93779 g/mol

Monoisotopic Mass

189.93779 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-19

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